Differentiation in Ticagrelor Synthesis: 3,4-Difluoro vs. 2,4-Difluoro Scaffold Requirement
1,2-Difluoro-4-iodobenzene (3,4-difluoroiodobenzene) is a key intermediate for synthesizing ticagrelor, an antiplatelet agent [1]. The ticagrelor molecule contains a 3,4-difluorophenyl cyclopropyl moiety [2]. This specific substitution pattern is essential for the drug's activity; using an isomer like 2,4-difluoroiodobenzene (CAS 2265-93-2) would yield a different difluorophenyl motif, which is not a known intermediate for ticagrelor and would not produce the approved API. While direct comparative yield data for the coupling step is not publicly available in primary literature, the patent literature confirms the compound's designated role in ticagrelor preparation [3].
| Evidence Dimension | Regioisomeric Identity for API Synthesis |
|---|---|
| Target Compound Data | 3,4-Difluorophenyl pattern (from 1,2-difluoro-4-iodobenzene) |
| Comparator Or Baseline | 2,4-Difluorophenyl pattern (from 2,4-difluoroiodobenzene, CAS 2265-93-2) |
| Quantified Difference | Not a reported intermediate for ticagrelor |
| Conditions | Multi-step synthesis of ticagrelor API |
Why This Matters
For procurement in pharmaceutical R&D and scale-up, using the correct isomer is mandatory for synthesizing the target API; substitution with an analog would lead to a different molecule, wasting resources and failing regulatory requirements.
- [1] Boc Sciences. (n.d.). 3,4-Difluoroiodobenzene - CAS 64248-58-4. Boc Sciences Building Blocks. CN-112851485-A: Preparation method of ticagrelor key intermediate. View Source
- [2] RGD. (n.d.). Ticagrelor - Ontology Report. Rat Genome Database. Synonym: (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-... View Source
- [3] Boc Sciences. (n.d.). 3,4-Difluoroiodobenzene - CAS 64248-58-4. Boc Sciences Building Blocks. View Source
